6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Overview
Description
6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide is a heterocyclic compound that contains both oxygen and sulfur atoms within a bicyclic framework. This structure is of interest due to its potential applications in organic synthesis and medicinal chemistry, as it can serve as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored in various studies. For instance, an efficient approach to synthesize oxa- and thiabicyclo[3.1.0]hexane heterocycles has been reported, which involves the intramolecular cyclopropanation reaction of diazoacetates. This method allows for the creation of structurally constrained heterocycles from a common diol intermediate, which is derived from cinnamyl alcohols . Additionally, the synthesis of 6-thia-3,3-diphenyl-3-sila-bicyclo[3.1.0]hexanes, which are structurally similar to the compound of interest, has been achieved using metallaoxiranes and triphenylphosphorus sulfide with trifluoroacetic acid as the solvent .
Molecular Structure Analysis
The molecular structure of 6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide is characterized by the presence of a three-membered ring fused to a four-membered ring, with oxygen and sulfur atoms incorporated into the framework. The presence of these heteroatoms is likely to influence the electronic properties of the molecule, as well as its reactivity and stability.
Chemical Reactions Analysis
The reactivity of oxygen and sulfur within such bicyclic systems can be modulated by the acidity of the catalyst used in reactions such as the Prins cyclization. For example, strong Lewis or Brønsted acids can lead to a hexahydro-2H-thieno[3,2-c]pyran skeleton, while weak acids favor the formation of hexahydro-2H-thiopyrano[4,3-b]furan . This demonstrates the potential for selective synthesis of different structures based on the catalyst used.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide are not detailed in the provided papers, related compounds exhibit interesting behaviors. For example, 6-thia-3,3-diphenyl-3-sila-bicyclo[3.1.0]hexanes are noted to be unstable compared to their oxirane counterparts, with susceptibility to partial desulfurization under thermal or chemical conditions . This suggests that the stability and reactivity of such compounds can be significantly influenced by the presence of sulfur and the specific structural context of the heteroatoms.
Scientific Research Applications
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Synthesis of 6-Vinyl-1,3-dioxa-2,4-disilacyclohexanes
- Field : Organic Chemistry
- Application Summary : This research involves the reaction of 3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]-hexane with N-benzyltriphenylphosphinimine .
- Methods : The reaction yields 1,3-butadiene and 2,2,4,4-tetramethyl-6-vinyl-l,3-dioxa-2,4-disilacyclohexane . A mechanism for the formation of this compound involves the reaction of dimethylsilanone [(CH 3 ) 2 Si=0] with 2,2-dimethyl-4-vinylsilaoxetane .
- Results : The research provides a new method for the synthesis of 6-Vinyl-1,3-dioxa-2,4-disilacyclohexanes .
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Synthesis of Bicyclo[3.1.0]hexanes
- Field : Medicinal Chemistry
- Application Summary : This research reports the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
- Methods : Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
- Results : The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .
Safety And Hazards
properties
IUPAC Name |
6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c5-8(6)1-3-4(2-8)7-3/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAIAWVGWTXVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963336 | |
Record name | 6-Oxa-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |
CAS RN |
4509-11-9 | |
Record name | 6-Oxa-3-thiabicyclo[3.1.0]hexane, 3,3-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4509-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxa-3-thiabicyclo(3.1.0)hexane 3,3-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004509119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Epoxysulfolane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Oxa-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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